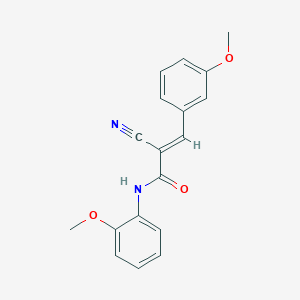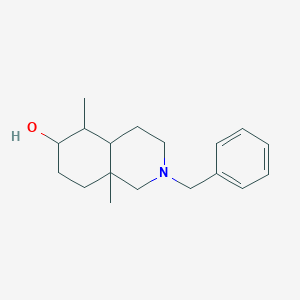![molecular formula C26H27N3O4S2 B2419388 2-(4-((3,4-ジヒドロイソキノリン-2(1H)-イル)スルホニル)ベンザミド)-N-メチル-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3-カルボキサミド CAS No. 897757-72-1](/img/structure/B2419388.png)
2-(4-((3,4-ジヒドロイソキノリン-2(1H)-イル)スルホニル)ベンザミド)-N-メチル-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん特性
この化合物は、抗がん剤としての可能性から注目されています。特に、乳がんと前立腺がんの両方に関連する酵素であるアルドケトレダクターゼAKR1C3を選択的に阻害します。 結晶構造解析により、カルボキシレート基が酵素のオキシアニオンホールを占め、スルホンアミド部分は、ジヒドロイソキノリンが隣接する疎水性ポケットに結合するための正しいコンフォメーションを提供することが明らかになっています .
AKR1C3阻害
AKR1C3は、ステロイド代謝に関与する重要な酵素であり、ホルモン関連のがんに役割を果たしています。AKR1C3の阻害は、ホルモンレベルを調節し、がんの進行に影響を与える可能性があります。 この化合物は、その高い効力(ナノモル範囲)とアイソフォーム選択性(他のアイソフォームに対するAKR1C3に対する1500倍の選択性)により、標的療法の有望な候補となっています .
構造活性相関(SAR)研究
研究者は、このリード化合物の構造活性相関を調査してきました。カルボキシレート基の位置は、その阻害活性にとって重要です。カルボキシレートは、酸イソスターやアミドに置き換えることができますが、ジヒドロイソキノリン上の小さな置換基は効力を高めます。 興味深いことに、「逆スルホンアミド」は、R立体異性体に対する選択性を示します .
細胞内効力
この化合物は、既知のジニトロベンザミド基質のAKR1C3代謝を阻害することによって測定される、良好な細胞内効力を示します。 注目すべきことに、アミドアナログは、細胞アッセイによって予測されるよりも効果的であり、その作用機序におけるさらなる複雑さを示唆しています .
抗真菌活性
関連する研究では、2-(置換フェニル)-3,4-ジヒドロイソキノリン-2-イウム(私たちの化合物のジヒドロイソキノリン部分と類似)は、Alternaria alternata、Colletotrichum lunata、およびPyricularia oryzaeを含むさまざまな真菌株に対して強力な阻害活性を示しました 。この特定の化合物は試験されていませんが、これは、同様の構造モチーフの潜在的なより広範な用途を強調しています。
計算的洞察
計算モデリング研究は、3-(3,4-ジヒドロイソキノリン-2(1H)-イルスルホニル)安息香酸の結合選好性の起源を明らかにしました。 これらの洞察は、AKR1C3阻害剤のさらなる最適化と設計を導くことができます .
要約すると、この化合物は、特にAKR1C3阻害剤として、がん研究において有望であり、その構造的特徴は、潜在的な治療用途についてさらなる調査を正当化するものです。 研究者は、その作用機序を調査し、臨床使用のための特性を最適化し続けています . 🌟
作用機序
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids. It is involved in the regulation of genes involved in lipid metabolism, inflammation, and cell proliferation .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of the aldo-keto reductase AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound affects the biochemical pathways associated with the metabolism of fatty acids and steroids, given its interaction with PPARδ and AKR1C3 . AKR1C3 is involved in the metabolism of steroids and prostaglandins, and its inhibition can affect these pathways and their downstream effects .
Pharmacokinetics
The compound’s structure suggests that it may have good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Result of Action
The inhibition of AKR1C3 by this compound can result in the modulation of steroid and prostaglandin metabolism, potentially affecting cellular processes such as inflammation and cell proliferation . The compound’s interaction with PPARδ can also influence lipid metabolism, potentially affecting cellular energy homeostasis .
特性
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-27-25(31)23-21-8-4-5-9-22(21)34-26(23)28-24(30)18-10-12-20(13-11-18)35(32,33)29-15-14-17-6-2-3-7-19(17)16-29/h2-3,6-7,10-13H,4-5,8-9,14-16H2,1H3,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNXSZINTKIMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
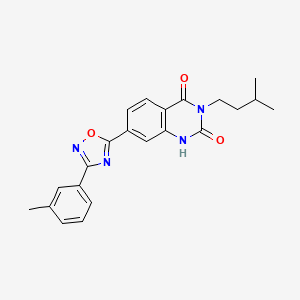

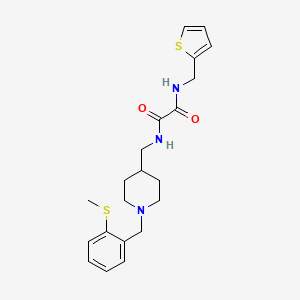
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide](/img/structure/B2419309.png)
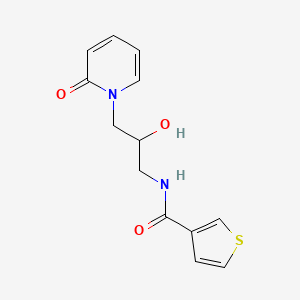
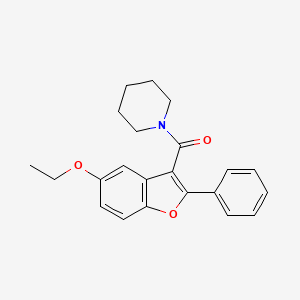
![1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone](/img/structure/B2419314.png)
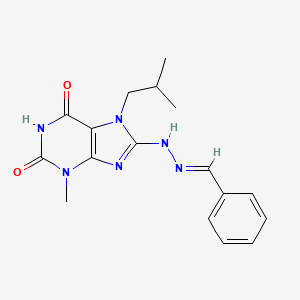

![1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2419317.png)
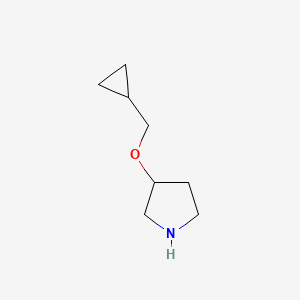
![2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2419324.png)
